molecular formula C10H7ClN2O2 B8336876 7-Amino-6-chloro-2-methylquinoline-5,8-dione

7-Amino-6-chloro-2-methylquinoline-5,8-dione

Cat. No. B8336876
M. Wt: 222.63 g/mol
InChI Key: WMHIQHATYGNCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-6-chloro-2-methylquinoline-5,8-dione is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-6-chloro-2-methylquinoline-5,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-6-chloro-2-methylquinoline-5,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

7-amino-6-chloro-2-methylquinoline-5,8-dione

InChI

InChI=1S/C10H7ClN2O2/c1-4-2-3-5-8(13-4)10(15)7(12)6(11)9(5)14/h2-3H,12H2,1H3

InChI Key

WMHIQHATYGNCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slow stream of hydrogen chloride gas was passed through a solution of 7-acetamido-2-methylquinoline-5,8-dione (6, 230 mg, 1 mmol) in dry methanol (15 ml) at 60° C. for 48 h. (See Equation 11 below) The resulting acidic solution was neutralized with 2% sodium bicarbonate (10 ml), extracted with CH2Cl2 (5×30 ml) and dried over sodium sulfate (2.0 g, 20 min). Evaporation of the solvent in vacuo afforded 98 mg (42%) of pure (59) as red crystals: mp 270° C. (Dec.,MeOH); 1H NMR (CDCl3) δ 8.31 (1 H, d, J=8.0 Hz, H-4), 7.47 (1 H, d, J=8.0 Hz, H-3), 5.70 (2H, br s, NH2), 2.68 (3H, s, CH3); IR (KBr) Vmax 3471, 3329, 3191, 3085, 2960, 2924, 1649, 1605, 1587, 1573, 1382, 1370, 1326, 1273, 1259, 1164, 737 cm-1 ; CIMS, m/e (relative intensity) 223 (M+1, 100), 189 (4.1), 133 (0.4), 81 (0.8), 69 (1.2); EIMS, m/e (relative intensity) 224 (M+2, 27.3), 222 (M+, 97.2), 195 (7.4), 187 (M-Cl, 100), 166 (5.3), 131 (10.4), 104 (12.1), 77 (14.9), 64 (10.5); HRMS, m/e for C10H7ClN2O2 calcd 222.0196, found 222.0194. ##STR48##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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230 mg
Type
reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
Quantity
10 mL
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reactant
Reaction Step Two

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